(±)19(20)-EpDPA

Pain Research Inflammation Lipid Mediators

(±)19(20)-EpDPA (also referred to as 19,20-EpDPE or 19,20-EDP) is a cytochrome P450 (CYP)-derived epoxide metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), formed by epoxidation at the terminal ω-3 double bond. Unlike mid-chain EpDPA regioisomers, the terminal epoxide location confers a distinct metabolic stability and receptor activation profile, particularly at TRPA1 and GPR120, positioning this compound as a reference tool for studying omega-3 epoxide signaling in pain, metabolic liver disease, and ocular neovascularization.

Molecular Formula C22H32O3
Molecular Weight 344.5
Cat. No. B1161977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)19(20)-EpDPA
Synonyms​(±)19,20 EDP; ​(±)19,20-epoxy Docosapentaenoic Acid; ​(±)19,20-epoxy DPA; ​(±)19,20-EpDPE
Molecular FormulaC22H32O3
Molecular Weight344.5
Structural Identifiers
SMILESCC[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CC/C=CC/C=CCCC(O)=O
InChIInChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1
InChIKeyOSXOPUBJJDUAOJ-MWEXLPNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)19(20)-EpDPA: A Terminal-Epoxide DHA Metabolite for Pain, Fibrosis & Angiogenesis Research


(±)19(20)-EpDPA (also referred to as 19,20-EpDPE or 19,20-EDP) is a cytochrome P450 (CYP)-derived epoxide metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), formed by epoxidation at the terminal ω-3 double bond . Unlike mid-chain EpDPA regioisomers, the terminal epoxide location confers a distinct metabolic stability and receptor activation profile, particularly at TRPA1 and GPR120, positioning this compound as a reference tool for studying omega-3 epoxide signaling in pain, metabolic liver disease, and ocular neovascularization [1][2].

Why (±)19(20)-EpDPA Cannot Be Replaced by Other DHA Epoxide Regioisomers


DHA epoxide regioisomers (e.g., 13(14)-EpDPA, 16(17)-EpDPA) are not functionally interchangeable with (±)19(20)-EpDPA. The terminal epoxide position of 19(20)-EpDPA results in a unique ligand conformation that enables it to act as a selective, high-potency TRPA1 agonist—a mechanism not shared by all EpDPA regioisomers [1]. Moreover, in a head-to-head inflammatory pain model, (±)19(20)-EpDPA demonstrated efficacy comparable to 16,17-EpDPE but distinct from the more efficacious 13,14-EpDPE (P < 0.01), proving that the biological activity is regioisomer-specific [2]. Additionally, only 19,20-EpDPE has been shown to mediate anti-fibrotic effects through the GPR120 receptor in a NASH model, a pathway that cannot be assumed for its analogs [3]. Simply because two compounds share the 'EpDPA' parent backbone does not guarantee equivalent target engagement or in vivo pharmacology.

Quantitative Evidence for Prioritizing (±)19(20)-EpDPA Over Closest Analogs


Regioisomer-Specific Antihyperalgesic Efficacy: 19,20-EpDPE vs. 13,14-EpDPE and 16,17-EpDPE in Inflammatory Pain

In a direct head-to-head comparison, individual DHA epoxide regioisomers were tested for their ability to reverse carrageenan-induced inflammatory pain. 19,20-EpDPE and 16,17-EpDPE were similar in efficacy (300 ng/paw; P = 0.29), but 13,14-EpDPE was significantly more efficacious than both (P < 0.01) [1]. This demonstrates that (±)19(20)-EpDPA possesses an intermediate, but distinct, analgesic profile among EpDPA regioisomers, and cannot be substituted by the more efficacious 13(14)-EpDPA in mechanistic studies requiring a comparative benchmark, nor by the less studied mid-chain epoxides.

Pain Research Inflammation Lipid Mediators

CYP1B1-Derived 19,20-EpDPA as a Potent, Species-Differential TRPA1 Agonist Compared to 8,9-EET

CYP1B1-derived 19,20-EpDPA activated TRPA1 in overexpressing HEK-293 cells and mouse DRG neurons in a dose-dependent manner. Its agonist activity was compared to 8,9-EET, and both were attenuated by the TRPA1 antagonist A-967079 [1]. Importantly, mouse TRPA1 was more responsive to 19,20-EpDPA than human TRPA1, an effect that mapped to residues Y933, G939, and S921, whereas 8,9-EET displayed a different species-selectivity profile [1]. Intraplantar 19,20-EpDPA induced acute mechanical hyperalgesia in mice, an effect not seen with thermal stimuli, highlighting a specific modality-selective pain mechanism [1].

Pain Research TRPA1 Channel CYP450 Metabolism

GPR120-Dependent Anti-Fibrotic Activity: A Unique Pharmacological Signature of 19,20-EpDPE in NASH

In a mouse model of NASH induced by high-fat diet and CCl4, (±)19(20)-EpDPA (100 ng/animal, i.p.) suppressed hepatic crown-like structure (hCLS) formation and liver fibrosis. Crucially, this anti-fibrotic effect was completely absent in GPR120-deficient mice, confirming a receptor-specific mechanism [1]. This GPR120-dependent activity has not been reported for other EpDPA regioisomers in the same model, suggesting a unique pharmacological signature that differentiates 19,20-EpDPE from its in-class analogs.

NASH/NAFLD Liver Fibrosis GPR120 Agonism

Inhibition of Ocular Neovascularization: Synergistic Efficacy with 17,18-EEQ, but Not Substitutable

In a mouse model of laser-induced choroidal neovascularization (CNV), systemic administration of 19,20-EDP conferred dose-dependent protection against both CNV development and vascular leakage, comparable to the EPA-derived 17,18-EEQ [1]. While both metabolites were effective, 19,20-EDP is derived from DHA and is structurally distinct at the omega-3 terminus, engaging the PPARγ pathway downstream. This structural difference means 19,20-EDP cannot be substituted by 17,18-EEQ in studies requiring a DHA-specific, terminal-epoxide mediator of angiogenesis resolution [1].

Angiogenesis Age-related Macular Degeneration Ocular Neovascularization

Enhanced Neurogenic Efficacy Through sEH Inhibition: 19,20-EpDPA in Hippocampal Neurogenesis

In a model of human hippocampal neurogenesis relevant to major depression, co-treatment with 17(18)-EpETE and 19(20)-EpDPA, combined with the sEH inhibitor TPPU, further enhanced neurogenic and anti-apoptotic effects by preventing their rapid hydrolysis to inactive diols [1]. This demonstrates that the biological activity of 19(20)-EpDPA is sEH-labile, making co-application with an sEH inhibitor a critical experimental design element for neurogenesis studies. This dependence on sEH status is a key differentiator from more stable epoxy fatty acids that do not require such stabilization.

Neurogenesis Major Depression sEH Inhibition

Pulmonary Artery Vasorelaxation: 19,20-EpDPE Decreases Ca2+ Sensitivity via Rho-Kinase Inhibition

In human pulmonary arterial tissues, 300 nM 19,20-EpDPE decreased U-46619-induced Ca2+ sensitivity of smooth muscle cells through inhibition of the Rho-kinase pathway [1]. Importantly, this effect was abolished by the CYP450 epoxygenase inhibitor MS-PPOH, confirming that the epoxide moiety, and by extension the specific 19,20-epoxide structure, is required for bioactivity. This metabolite-specific vasorelaxation mechanism distinguishes 19,20-EpDPE from the parent DHA and from non-epoxidized omega-3 analogs, which do not engage this pathway at equivalent potency [1].

Pulmonary Hypertension Vascular Biology Rho-Kinase Pathway

High-Impact Application Scenarios for (±)19(20)-EpDPA in Preclinical and Analytical Settings


Mechanistic Pain Research: TRPA1-Mediated Mechanical Hyperalgesia Studies

Leveraging its characterized action as a CYP1B1-derived, TRPA1-activating ligand, (±)19(20)-EpDPA is ideally suited for differentiating mechanical from thermal pain pathways in rodent models [1]. Its species-selective TRPA1 activation profile (mouse > human) makes it a superior tool over 8,9-EET for investigating translational pain targets where cross-species receptor pharmacology is a critical variable [1]. Use it to calibrate TRPA1 antagonist screening assays or to study endogenous pain sensitization mechanisms in the spinal nerve ligation model.

NASH and Metabolic Disease: GPR120-Dependent Anti-Fibrotic Pathway Dissection

As the only DHA epoxide validated in a GPR120-knockout NASH model, (±)19(20)-EpDPA (100 ng/animal, i.p.) enables selective investigation of the GPR120 signaling axis in hepatic inflammation and fibrosis [2]. This compound is essential for discriminating GPR120-mediated effects from other omega-3 receptor pathways and serves as a reference agonist for screening GPR120-targeted NASH therapeutics [2].

Ocular Angiogenesis: DHA-Specific Resolution Mediator in Neovascular AMD Models

For studies dissecting DHA-dependent resolution of choroidal neovascularization, (±)19(20)-EpDPA provides the specific terminal-epoxide mediator, distinct from the EPA-derived 17,18-EEQ [3]. Its dual action in suppressing CNV lesion size and vascular leakage makes it a critical calibrator for dose-response studies of dietary omega-3 interventions in the laser-induced CNV mouse model [3].

Neuroscience: sEH-Dependent Neurogenesis and Anti-Apoptotic Signal Amplification

In hippocampal neurogenesis assays, (±)19(20)-EpDPA's full experimental value is realized only when co-applied with sEH inhibitors like TPPU, which prevent its rapid metabolic inactivation [4]. This makes it an indispensable reference compound for protocols evaluating sEH inhibitor synergism or for target-engagement studies linking omega-3 epoxide levels to neurogenic outcomes in depression models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)19(20)-EpDPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.